molecular formula C9H16N2O B124940 (R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone CAS No. 144243-45-8

(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone

Cat. No. B124940
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the family of pyrrolidine derivatives. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of α-PVP is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the brain.

Biochemical And Physiological Effects

α-PVP has been shown to have a range of biochemical and physiological effects. The compound has stimulant properties, which can lead to increased alertness, energy, and focus. It has also been shown to have euphoric effects, which can lead to feelings of pleasure and well-being. Additionally, α-PVP has been shown to increase heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

One of the advantages of using α-PVP in lab experiments is its potency. The compound has been shown to be highly effective at increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using α-PVP in lab experiments is its potential for abuse. The compound has been shown to have addictive properties, which can make it difficult to control its use in research settings.

Future Directions

There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more research is needed to understand the long-term effects of α-PVP use on the brain and body.

Scientific Research Applications

α-PVP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.

properties

CAS RN

144243-45-8

Product Name

(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1

InChI Key

HDLWINONZUFKQV-MRVPVSSYSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCN2

SMILES

C1CCN(C1)C(=O)C2CCCN2

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

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